molecular formula C21H20N4O3S B2747528 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 893950-36-2

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2747528
CAS No.: 893950-36-2
M. Wt: 408.48
InChI Key: REDNVJNZXGTVJN-UHFFFAOYSA-N
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Description

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a potent and cell-active inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), the primary enzyme responsible for catalyzing the hydrolysis of poly(ADP-ribose) (PAR) chains. This compound is a critical pharmacological tool for probing the PARG-mediated branch of the PARP enzyme-mediated DNA damage response . By inhibiting PARG, this molecule induces persistent PARylation, which can be synthetically lethal in certain cancer backgrounds, particularly those with homologous recombination deficiencies. Researchers utilize this inhibitor to investigate novel cancer therapeutic strategies that target DNA repair pathways, as PARG inhibition traps PAR chains on DNA and proteins, leading to replication stress and cell death. Its application extends to fundamental studies of PAR metabolism, chromatin dynamics, and transcriptional regulation , providing insights distinct from those gained with PARP1/2 inhibitors. This makes it an invaluable compound for advancing the understanding of genome integrity and for developing potential anticancer agents.

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c26-19(25-12-6-10-15-7-4-5-11-17(15)25)14-29-21-24-23-18(28-21)13-22-20(27)16-8-2-1-3-9-16/h1-5,7-9,11H,6,10,12-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDNVJNZXGTVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multi-step reactions starting from easily available precursors

Industrial Production Methods: : Industrial synthesis might employ large-scale batch reactors with specific controls for pressure and temperature to optimize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, typically at the sulfur atom within the oxadiazole ring.

  • Reduction: : Reduction reactions might target the oxo group in the quinoline moiety, leading to the formation of various derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially at the benzamide moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: : Sodium borohydride or catalytic hydrogenation using palladium on carbon.

  • Substitution: : Various halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed: : The products depend on the reaction conditions but typically include oxidized or reduced derivatives and substituted analogs with modifications at the quinoline or benzamide groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing 1,3,4-oxadiazole derivatives exhibit promising anticancer activity. A study focused on the synthesis of quinoline-oxadiazole hybrids demonstrated their potential as anti-proliferative agents targeting Epidermal Growth Factor Receptor (EGFR) pathways. These compounds showed significant inhibition of cancer cell lines in vitro, suggesting their potential for further development as anticancer drugs .

Antimicrobial Activity

The compound also shows antimicrobial properties. Its structure allows it to inhibit microbial DNA gyrase, which is crucial for bacterial replication. The effectiveness against both Gram-positive and Gram-negative bacteria has been documented in several studies. For example, derivatives containing the oxadiazole moiety have been linked to enhanced antibacterial activity .

Synthesis and Characterization

The synthesis of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

  • Anticancer Study : In a recent study, a series of quinoline-based oxadiazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that these compounds inhibited cell growth effectively through apoptosis induction .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of similar oxadiazole derivatives against common pathogens. The results demonstrated that certain derivatives exhibited significant antibacterial activity, making them candidates for further development as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeTargetResult
AnticancerQuinoline-Oxadiazole HybridsEGFRSignificant inhibition observed
AntimicrobialOxadiazole DerivativesBacterial DNA GyraseEffective against multiple strains

Mechanism of Action

Mechanism: : The compound’s mechanism of action largely depends on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, altering their activity.

Molecular Targets and Pathways: : Possible targets include various enzyme active sites or receptor binding sites, influencing pathways related to inflammation, infection, or other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The 1,3,4-oxadiazole ring in the target compound distinguishes it from thiadiazole-based analogs (e.g., N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, 4). Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, whereas thiadiazoles often exhibit enhanced electronic properties due to sulfur’s polarizability .

Substituent Variations

  • Dihydroquinoline vs. Piperidine/Indole: The 3,4-dihydroquinoline group may confer unique lipophilicity and π-stacking interactions compared to piperidine (in 4) or indole (in 1). Indole-containing oxadiazoles in 1 demonstrated anticancer activity via kinase inhibition, suggesting the target compound’s dihydroquinoline could modulate similar pathways .
  • Thioether Linkers : The thioether in the target compound is analogous to derivatives in 4 and 7 , which enhance solubility and bioavailability. For instance, 7 (CAS: 1356861-64-7) uses a thioethyl bridge to connect thiadiazole rings, improving membrane permeability .

Table 1: Pharmacological Profiles of Structural Analogs

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound 1,3,4-Oxadiazole Dihydroquinoline, thioether Hypothesized kinase inhibition -
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4 ) 1,3,4-Thiadiazole Piperidine, thioether Acetylcholinesterase inhibition
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide (1 ) 1,3,4-Oxadiazole Indole, thioether Anticancer (in vitro)
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide (8 ) 1,3,4-Thiadiazole Ethoxy, benzamide Intermediate for cytosine analogs

Critical Analysis of Structural and Functional Trade-offs

  • Oxadiazole vs. Thiadiazole : Oxadiazoles (target compound, 1 ) may offer better metabolic stability, while thiadiazoles (4 , 8 ) provide stronger electronic interactions for enzyme targeting .
  • Dihydroquinoline vs. Smaller Heterocycles: The dihydroquinoline’s bulkiness could hinder binding in some targets but improve selectivity for others (e.g., quinoline-binding kinases) .

Biological Activity

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining elements of benzamide and oxadiazole, with a dihydroquinoline moiety that enhances its biological activity. The structural formula can be represented as follows:

C19H18N4O3S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Research indicates that compounds containing oxadiazole derivatives often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit specific enzymes that are crucial for cell proliferation.
  • Induction of Apoptosis : The presence of the quinoline structure may enhance pro-apoptotic signaling pathways.
  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

Anticancer Activity

Several studies have evaluated the anticancer properties of similar compounds. For instance:

  • A compound with a related structure demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
  • Another study highlighted that derivatives with oxadiazole exhibited significant inhibition of RET kinase activity, which is implicated in various cancers .
CompoundCell LineIC50 (µM)Mechanism
N/AMCF-71.2Apoptosis induction
N/APanc-11.4Cell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by findings that related benzamide derivatives showed varying degrees of inhibitory effects against bacterial strains. For example:

  • The minimum inhibitory concentration (MIC) for certain oxadiazole derivatives was comparable to established antibiotics like ciprofloxacin .

Case Studies

  • Study on Dihydroquinoline Derivatives : A study focusing on similar dihydroquinoline compounds found significant anti-proliferative effects against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy .
  • Oxadiazole Derivatives in Cancer Therapy : Research involving oxadiazole compounds demonstrated their ability to inhibit tumor growth in vivo models, supporting their further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with anhydrous potassium carbonate in dry acetone, followed by coupling with a benzamide derivative containing a reactive thiol group. Purification involves recrystallization from ethanol or methanol .
  • Key Data :

StepReagents/ConditionsYield (%)Characterization (IR/NMR/MS)
1K₂CO₃, acetone, reflux70–85IR: S-H stretch at 2550 cm⁻¹; NMR: δ 7.5–8.3 (aromatic protons)

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Confirm the presence of amide (C=O, ~1650 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups.
  • NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and methylene linkages (δ 3.5–4.5 ppm).
  • Mass Spectrometry : Verify molecular ion peaks matching the exact mass (e.g., m/z 438.12 for C₂₂H₂₂N₄O₃S) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology : Screen for anticancer activity using MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Assess pro-apoptotic effects via flow cytometry (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining) .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole and dihydroquinoline moieties influence bioactivity?

  • Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the benzamide or dihydroquinoline rings. Compare IC₅₀ values in cytotoxicity assays and correlate with Hammett constants (σ) for structure-activity relationships (SAR) .
  • Data Contradiction : Some studies show nitro groups enhance anticancer activity, while others report reduced solubility as a trade-off .

Q. What computational strategies can predict binding modes of this compound with target proteins?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against validated targets like PFOR enzyme or tubulin. Validate using MD simulations (GROMACS) to assess binding stability. Reference crystal structures (PDB: 1H2Z for PFOR) .
  • Key Finding : The oxadiazole sulfur forms hydrogen bonds with Arg158 in PFOR, while the dihydroquinoline moiety interacts with hydrophobic pockets .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodology : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals. For example, distinguish between oxadiazole-linked methylene (δ 4.2–4.5 ppm) and dihydroquinoline protons (δ 2.8–3.2 ppm) .
  • Case Study : In , single-crystal X-ray diffraction confirmed the amide conformation, resolving ambiguities in NMR assignments .

Methodological Challenges and Solutions

Q. What strategies improve low yields in the final coupling step?

  • Solution : Optimize solvent polarity (e.g., switch from acetone to DMF) and use coupling agents like EDCI/HOBt. Monitor reaction progress via TLC with iodine vapor visualization .

Q. How to address poor solubility in biological assays?

  • Solution : Derivatize with polar groups (e.g., -OH, -COOH) or formulate as nanoparticles using PLGA-PEG carriers. Confirm stability via dynamic light scattering (DLS) .

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